Cas no 2034278-90-3 (N,N-dibenzyl-3-azabicyclo3.1.0hexan-6-amine dihydrochloride)

N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a bicyclic amine derivative featuring a rigid azabicyclo scaffold with dibenzyl substituents. The compound's unique structure imparts steric and electronic properties suitable for applications in medicinal chemistry and pharmaceutical research, particularly as a building block for bioactive molecules. The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage. Its bicyclic framework may contribute to conformational restraint, potentially improving binding affinity in target interactions. This compound is of interest in the synthesis of ligands or intermediates for neurological or therapeutic agents, given its amine functionality and structural complexity. High purity and well-defined characterization ensure reproducibility in research applications.
N,N-dibenzyl-3-azabicyclo3.1.0hexan-6-amine dihydrochloride structure
2034278-90-3 structure
Product Name:N,N-dibenzyl-3-azabicyclo3.1.0hexan-6-amine dihydrochloride
CAS No:2034278-90-3
MF:C19H23ClN2
MW:314.852323770523
CID:6039913
PubChem ID:119106374
Update Time:2025-06-14

N,N-dibenzyl-3-azabicyclo3.1.0hexan-6-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N,N-dibenzyl-3-azabicyclo3.1.0hexan-6-amine dihydrochloride
    • 3-Azabicyclo[3.1.0]hexan-6-amine, N,N-bis(phenylmethyl)-, hydrochloride (1:2)
    • 2034278-90-3
    • N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
    • F1907-2362
    • AKOS026679485
    • starbld0015959
    • N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
    • Inchi: 1S/C19H22N2.ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;/h1-10,17-20H,11-14H2;1H
    • InChI Key: XGTMHNITZRGMTI-UHFFFAOYSA-N
    • SMILES: N(C1C2CNCC12)(CC1C=CC=CC=1)CC1C=CC=CC=1.Cl

Computed Properties

  • Exact Mass: 350.1316542g/mol
  • Monoisotopic Mass: 350.1316542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 301
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų

N,N-dibenzyl-3-azabicyclo3.1.0hexan-6-amine dihydrochloride Pricemore >>

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Additional information on N,N-dibenzyl-3-azabicyclo3.1.0hexan-6-amine dihydrochloride

Research Briefing on N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride (CAS: 2034278-90-3)

In recent years, the compound N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride (CAS: 2034278-90-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.

The compound, characterized by its azabicyclo[3.1.0]hexane core and dibenzylamine substituents, has been explored as a scaffold for developing novel bioactive molecules. Recent studies highlight its utility as a key intermediate in the synthesis of sigma receptor ligands, which are implicated in neurological disorders such as schizophrenia and depression. The dihydrochloride salt form enhances its solubility and stability, making it more amenable for pharmacological studies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride via a palladium-catalyzed cyclization reaction, achieving high yields and purity. The study further elucidated its binding affinity to sigma-1 receptors, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for CNS-targeted therapies.

In addition to its neurological applications, recent preclinical investigations have explored its role in cancer therapeutics. Researchers have identified its ability to modulate cellular pathways involved in apoptosis and oxidative stress, particularly in glioblastoma cell lines. These findings were corroborated by in vitro assays showing dose-dependent inhibition of tumor cell proliferation.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride. Current research is focused on structural modifications to improve bioavailability and reduce off-target effects. Collaborative efforts between academic and industrial researchers are underway to advance this compound into clinical trials.

In conclusion, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Continued research into its mechanisms of action and derivative optimization will be critical for translating these findings into viable clinical applications.

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